![molecular formula C21H13N3O6S B2659960 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-90-7](/img/no-structure.png)
6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13N3O6S and its molecular weight is 435.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Electronics and Solar Cells
One notable application of compounds structurally related to 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is in the field of organic electronics, particularly as components in polymer solar cells. These compounds, due to their electron-deficient nature and planar structure, show high conductivity and electron mobility, making them suitable for use as electron transport layers (ETL) in inverted polymer solar cells (PSCs). The incorporation of such molecules can significantly enhance the power conversion efficiency (PCE) of devices by facilitating electron extraction and decreasing exciton recombination, as demonstrated by Hu et al. (2015) in their development of a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) for PSCs applications (Hu et al., 2015).
Molecular Design for Enhanced Photophysical Properties
The design and synthesis of compounds featuring the diketopyrrolopyrrole (DPP) core, a moiety structurally similar to the queried compound, have been explored for their potential in creating materials with desirable photophysical properties. These materials exhibit strong absorption and fluorescence, making them candidates for applications in organic optoelectronics and as acid-base indicators due to their enhanced water solubility and optical response to pH changes. Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives under mild conditions, demonstrating their application potential in novel organic optoelectronic materials and biological systems (Zhang et al., 2014).
Potential Biological Activities
Additionally, derivatives of pyrrolopyrrole and related structures have been investigated for their potential biological activities, including cytotoxic effects against various cancer cell lines. The structural flexibility of these compounds allows for the synthesis of a variety of derivatives, potentially leading to novel therapeutic agents. Azab et al. (2017) synthesized a novel series of compounds using 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor, which were then evaluated for their cytotoxic activity, highlighting the therapeutic potential of these molecules (Azab et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 3-nitrobenzaldehyde with 2-aminothiophenol to form 2-(3-nitrophenyl)-1,3-thiazole. This intermediate is then reacted with 6-methoxy-2-hydroxy-1,2-dihydrochromene-3,9-dione in the presence of acetic anhydride to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "2-aminothiophenol", "6-methoxy-2-hydroxy-1,2-dihydrochromene-3,9-dione", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with 2-aminothiophenol in the presence of a base such as sodium hydroxide to form 2-(3-nitrophenyl)-1,3-thiazole.", "Step 2: Reaction of 2-(3-nitrophenyl)-1,3-thiazole with 6-methoxy-2-hydroxy-1,2-dihydrochromene-3,9-dione in the presence of acetic anhydride and a catalyst such as pyridine to form the final product, 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione." ] } | |
CAS-Nummer |
886170-90-7 |
Molekularformel |
C21H13N3O6S |
Molekulargewicht |
435.41 |
IUPAC-Name |
6-methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13N3O6S/c1-29-13-5-6-14-15(10-13)30-19-16(18(14)25)17(11-3-2-4-12(9-11)24(27)28)23(20(19)26)21-22-7-8-31-21/h2-10,17H,1H3 |
InChI-Schlüssel |
WVCNXBZKIBLYLI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])C5=NC=CS5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)
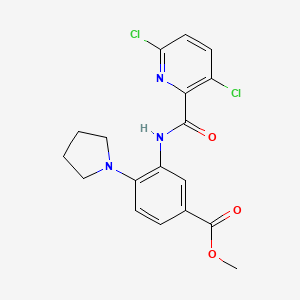
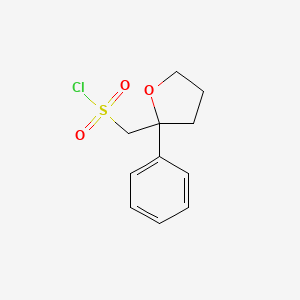
![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
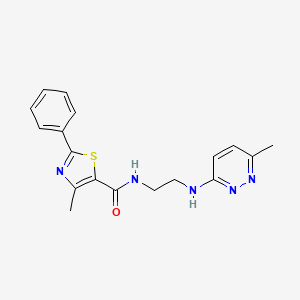
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B2659892.png)
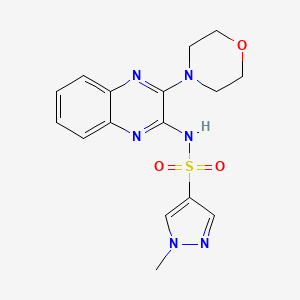
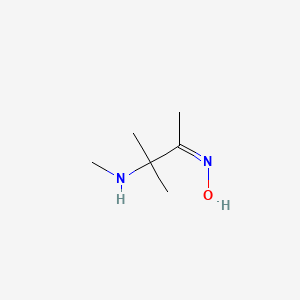
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2659898.png)